3-Pyridylmethyl nicotinate monofumarate is a chemical compound that belongs to the class of nicotinic acid derivatives. It features a pyridine ring, which is a basic nitrogen-containing heterocycle, and is structurally related to nicotinic acid, a form of vitamin B3. This compound is of interest in medicinal chemistry and pharmacology due to its potential applications in various therapeutic areas.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and nicotinic acid. It may also be found in certain natural products or synthesized for research purposes.
3-Pyridylmethyl nicotinate monofumarate can be classified as:
The synthesis of 3-Pyridylmethyl nicotinate monofumarate typically involves the following methods:
The molecular structure of 3-Pyridylmethyl nicotinate monofumarate can be depicted as follows:
3-Pyridylmethyl nicotinate monofumarate can undergo various chemical reactions:
The reactivity is influenced by the functional groups present in the molecule, making it suitable for further derivatization in synthetic organic chemistry.
The mechanism of action of 3-Pyridylmethyl nicotinate monofumarate is not fully elucidated but is hypothesized to involve:
Studies suggest that derivatives of nicotinic acid can modulate vascular tone and have implications in treating cardiovascular diseases.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity.
3-Pyridylmethyl nicotinate monofumarate has several potential applications in scientific research:
The synthesis of 3-pyridylmethyl nicotinate monofumarate relies on two key precursors: activated nicotinic acid derivatives and 3-(hydroxymethyl)pyridine (pyridylmethyl alcohol). Nicotinic acid activation typically employs thionyl chloride or oxalyl chloride to generate nicotinoyl chloride, achieving yields >85% under anhydrous conditions at 0–5°C [2]. Alternatively, methyl nicotinate—synthesized via sulfuric acid-catalyzed esterification of nicotinic acid in refluxing methanol (12–15 hours)—serves as a transesterification precursor [2] [3].
Pyridylmethyl alcohol is synthesized through pyridine-N-oxide intermediates. 3-Picoline undergoes oxidation with hydrogen peroxide/acetic acid to form 3-methylpyridine-N-oxide, followed by nucleophilic displacement using acetic anhydride. Subsequent hydrolysis yields 3-(hydroxymethyl)pyridine with >90% purity after vacuum distillation [3]. Critical purification involves fractional distillation under reduced pressure (bp 110–115°C at 10 mmHg) to eliminate residual acetic acid and dehydration byproducts.
Table 1: Key Precursors for 3-Pyridylmethyl Nicotinate Synthesis
Precursor | Synthetic Route | Yield (%) | Purity Threshold | Key Impurities |
---|---|---|---|---|
Nicotinoyl chloride | Nicotinic acid + SOCl₂ (0–5°C) | 85–92 | >98% | Unreacted acid, HCl |
Methyl nicotinate | H₂SO₄-catalyzed esterification (reflux) | 70–75 | >95% | Dimethyl sulfate, water |
3-(Hydroxymethyl)pyridine | N-oxide/acetic anhydride route | 88–93 | >99% | 3-Picoline, di(3-pyridyl) methanol |
The free base of 3-pyridylmethyl nicotinate exhibits poor crystallinity and stability, necessitating salt formation. Equimolar coordination with fumaric acid in aprotic solvents (acetone or ethyl acetate) at 45–50°C yields the monofumarate salt with optimal stoichiometry [3]. The process exploits the pKa difference between fumaric acid (pKa₁ = 3.0, pKa₂ = 4.4) and the pyridyl nitrogen (pKa ~5.2), ensuring selective mono-protonation.
Crystallization kinetics are critical: Slow cooling (0.5°C/min) from 50°C to 5°C produces needles with consistent polymorphic Form I. Solvent selection directly impacts crystal morphology and stability, with acetone yielding higher-density crystals than ethyl acetate. Residual solvents are maintained below ICH Q3C limits (<500 ppm) through vacuum drying at 60°C.
Table 2: Salt Formation Parameters and Outcomes
Condition | Ethyl Acetate System | Acetone System | Toluene System |
---|---|---|---|
Solubility (g/L, 25°C) | 15.2 | 22.7 | 8.4 |
Crystal Morphology | Thin plates | Needles | Agglomerates |
Residual Solvent (ppm) | 320 | 210 | 480 |
Stability (40°C/75% RH) | Hygroscopic | Stable | Polymorphic shift |
Two industrial routes dominate ester formation:
Notably, transesterification minimizes racemization risks and avoids halogenated solvents. However, it demands high-purity methyl nicotinate to prevent nicotinamide formation via ammonolysis [2].
Scaling 3-pyridylmethyl nicotinate monofumarate synthesis introduces three key challenges:
Continuous-flow transesterification systems demonstrate promise, reducing reaction times from hours to minutes and improving yield by 8% through precise temperature/residence time control [5].
Adherence to green chemistry principles focuses on:
Table 3: Green Chemistry Process Comparison
Parameter | Conventional Transesterification | Solvent-Free Enzymatic | Microwave-Assisted |
---|---|---|---|
Reaction Time | 4 hours | 8 hours | 0.5 hours |
Temperature (°C) | 80–85 | 90 | 100 |
Solvent Volume (L/kg product) | 15 | 0 | 5 (ethanol) |
E-factor | 8.7 | 1.2 | 3.5 |
PMI (Process Mass Intensity) | 32.1 | 6.3 | 18.9 |
Future directions include catalytic hydrogenation for pyridylmethyl alcohol synthesis and mechanochemical salt formation, which could reduce solvent use by >95% [7] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: